molecular formula C12H9N3O2 B11448863 N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B11448863
M. Wt: 227.22 g/mol
InChI Key: LMIDDLXXJOMAAC-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom and a carboxamide group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the desired isoxazole derivative. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H9N3O2/c1-8-6-11(15-17-8)12(16)14-10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16)

InChI Key

LMIDDLXXJOMAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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